![molecular formula C9H13N3O3 B6320512 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one CAS No. 1240568-43-7](/img/structure/B6320512.png)
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
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Overview
Description
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, also known as 3,3-dimethyl-1-pyrazole-4-nitrile (DMPN), is a novel chemical compound with a wide range of potential applications in the scientific research field. This compound has been the subject of numerous studies due to its unique structure and properties. It has been used in the synthesis of a variety of molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. In addition, DMPN has also been studied for its potential applications in the biochemical and physiological fields.
Scientific Research Applications
Catalysis
The compound might act as a ligand for catalysts in various chemical reactions. Its structure could coordinate with metals to form complexes that facilitate or accelerate chemical transformations.
Each of these applications would require rigorous research and experimentation to determine the compound’s suitability and effectiveness. The potential of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one in these fields is based on its chemical structure and the functional groups it contains, which suggest a wide range of possibilities for scientific exploration .
Mechanism of Action
properties
IUPAC Name |
3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGSHSJKDSFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one |
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